3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-6-10(4,5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZXQEWVQORQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472869 | |
| Record name | 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-02-6 | |
| Record name | 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection Using Di-tert-Butyl Dicarbonate
The most widely employed method involves reacting 2,2-dimethyl-3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc₂O, forming a stable carbamate bond .
Typical Procedure:
-
Reagents and Solvents:
-
Reaction Conditions:
Optimization Insights:
-
Solvent Selection: Polar aprotic solvents like DMF enhance solubility of the amino acid, while DCM minimizes side reactions .
-
Catalysis: DMAP accelerates the reaction by stabilizing the transition state, reducing reaction time to 2–4 hours .
-
Yield: Reported yields exceed 85% under optimized conditions, though purification via silica gel chromatography may be required for high-purity applications .
Schotten-Baumann Conditions for Aqueous-Organic Biphasic Systems
For substrates sensitive to anhydrous conditions, the Schotten-Baumann method employs a biphasic solvent system to facilitate Boc protection. This approach is advantageous for large-scale synthesis due to simplified workup .
Procedure:
-
Reagents:
-
2,2-Dimethyl-3-aminopropanoic acid (1 equiv)
-
Boc₂O (1.1 equiv)
-
Solvent: Dioxane/water (1:1)
-
Base: Sodium hydroxide (2 equiv)
-
-
Steps:
Key Considerations:
-
pH Control: Maintaining alkaline conditions (pH 8–9) ensures deprotonation of the amino group, enhancing reactivity .
-
Scalability: This method avoids costly anhydrous solvents, making it cost-effective for industrial production .
Comparative Analysis of Synthetic Methods
| Parameter | Direct Boc Protection | Schotten-Baumann | Microwave-Assisted |
|---|---|---|---|
| Solvent | DCM/DMF | Dioxane/water | DMF/acetonitrile |
| Catalyst | DMAP/TEA | None | DMAP |
| Temperature | 0°C–25°C | 0°C–25°C | 80°C |
| Time | 2–24 h | 4–6 h | 10–15 min |
| Yield | 85–90% | 80–85% | Not reported |
| Scalability | Moderate | High | Low |
Critical Observations:
-
The direct method balances yield and practicality for laboratory-scale synthesis .
-
The Schotten-Baumann approach excels in cost-efficiency for industrial applications .
-
Microwave methods, though underexplored, offer future potential for rapid synthesis .
Purification and Characterization
Post-synthesis purification typically involves:
-
Liquid-Liquid Extraction: Removal of unreacted Boc₂O and byproducts using ethyl acetate and citric acid .
-
Crystallization: Recrystallization from methanol or tert-butyl methyl ether yields high-purity product .
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane (4:6) resolves residual impurities .
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 1.26 (s, 6H, CH₃), 3.15 (s, 2H, CH₂), 12.1 (br s, 1H, COOH) .
Challenges and Troubleshooting
Common Issues:
-
Incomplete Boc Protection: Caused by insufficient Boc₂O stoichiometry or poor solubility. Remedy: Use 1.2 equiv Boc₂O and DMAP in DMF .
-
Acid Hydrolysis: Premature deprotection occurs at pH < 3. Mitigation: Neutralize reaction mixtures cautiously .
-
Byproduct Formation: Urea derivatives from Boc₂O degradation. Solution: Fresh Boc₂O and anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the tert-butoxycarbonyl group under appropriate conditions.
Major Products Formed
The major product formed from the deprotection reaction is the free amine, which can then undergo further functionalization depending on the desired synthetic pathway.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Anticancer Agents
One of the primary applications of Boc-3-amino-2,2-dimethylpropionic acid is its role as a reactant in the synthesis of cryptophycin anticancer agents. Cryptophycin is a class of potent antitumor compounds that have shown efficacy against various cancer cell lines. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions that are crucial in multi-step synthetic pathways .
1.2 Peptide Synthesis
Boc-3-amino-2,2-dimethylpropionic acid is also utilized in peptide synthesis. The Boc protection strategy is widely adopted in solid-phase peptide synthesis (SPPS), where it helps to prevent undesired reactions during the coupling steps. This compound can be incorporated into peptides to introduce steric hindrance or to modify biological activity .
Medicinal Chemistry
2.1 Drug Development
The compound's unique structure allows it to be used as a building block in the development of new pharmaceuticals. Its application extends to designing novel inhibitors and modulators for various biological targets, particularly in the field of cancer therapeutics and enzyme inhibition .
2.2 Structure-Activity Relationship Studies
In medicinal chemistry, understanding the structure-activity relationship (SAR) is crucial for optimizing drug candidates. Boc-3-amino-2,2-dimethylpropionic acid can be modified to create analogs that help elucidate how structural changes affect biological activity .
Case Studies and Research Findings
3.1 Cryptophycin Derivatives
Research has demonstrated that derivatives of cryptophycin synthesized using Boc-3-amino-2,2-dimethylpropionic acid exhibit enhanced cytotoxicity against cancer cells compared to their parent compounds. These findings suggest that modifications at the amino acid level can significantly impact therapeutic efficacy .
3.2 Peptide-Based Therapeutics
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the use of Boc-3-amino-2,2-dimethylpropionic acid in synthesizing peptide-based therapeutics that target specific receptors involved in disease pathways. The synthesized peptides showed promising results in preclinical models .
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid involves the temporary protection of the amino group. The tert-butoxycarbonyl group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, allowing it to react with other functional groups as needed .
Comparison with Similar Compounds
PPAR-Activating Propanoic Acid Derivatives
Compound 73a: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid Compound 73b: 3-(4-(2H-Benzo[d][1,3]triazol-2-yl)-2,6-dimethylphenoxy)-2,2-dimethylpropanoic acid
- Structural Differences: Both feature a phenoxy-benzotriazole substituent instead of the Boc-amino group.
- Biological Activity : These compounds act as dual PPARα/δ and PPARα/γ activators, showing efficacy comparable to Wy-14643 (a PPARα agonist) but with varying potency (EC₅₀ values differ significantly) .
- Key Contrast : The target compound lacks direct PPAR activation due to the absence of electron-rich aromatic systems critical for receptor binding.
Bulky Carboxylate Ligands in Catalysis
3-(Adamantan-2-yl)-2,2-dimethylpropanoic Acid
- Structural Difference: Replaces the Boc-amino group with an adamantyl moiety.
- Reactivity : Demonstrated lower efficiency in Pd-catalyzed intramolecular arylations compared to tri(cyclohexylmethyl)acetic acid, highlighting the trade-off between steric bulk and catalytic activity .
- Key Insight : The Boc group in the target compound balances steric hindrance and solubility, enabling its use in coupling reactions without severely impeding reactivity.
PPARα Inhibitor: MK-886
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl)-2,2-dimethylpropanoic Acid
- Structural Difference : Incorporates a substituted indole core and tert-butylthio group.
- Biological Activity : MK-886 is a potent PPARα inhibitor (IC₅₀ = 1–10 nM) and leukotriene biosynthesis inhibitor, contrasting with the target compound’s role as a synthetic intermediate .
- Key Contrast: The indole and chlorobenzyl groups in MK-886 enable hydrophobic interactions with PPARα, unlike the Boc-protected amino acid’s primary function in peptide elongation.
Amino Acid Derivatives with Alternative Protecting Groups
3-(Dimethylamino)-2,2-dimethylpropanoic Acid (CAS: 127753-35-9)
- Structural Difference: Substitutes the Boc group with a dimethylamino moiety.
- Reactivity : The lack of Boc protection reduces steric hindrance but increases susceptibility to oxidation and nucleophilic attack .
- Application : Primarily used in zwitterionic surfactants or pH-sensitive drug delivery systems, unlike the Boc-protected compound’s role in controlled peptide synthesis.
Aromatic and Heterocyclic Variants
3-((tert-Butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic Acid
- Structural Difference : Features a 5-ethylfuran-2-yl group at the β-position.
- Key Contrast : The target compound’s dimethyl groups enhance conformational rigidity, favoring stereoselective synthesis.
Cyclopropane-Containing Analog
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid
- Structural Difference : Replaces the dimethyl groups with a cyclopropane ring.
- Impact : The cyclopropane’s ring strain and unique geometry may influence bioavailability and metabolic stability in drug candidates .
- Application : Used in constrained peptide design, whereas the target compound’s dimethyl groups prioritize steric protection over conformational restriction.
Biological Activity
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid (Boc-DMPA) is a derivative of amino acids that plays a significant role in organic synthesis and biological research. This compound is primarily recognized for its utility as a protecting group in peptide synthesis, allowing for selective reactions while safeguarding the amino functionality. This article explores the biological activity of Boc-DMPA, its applications in medicinal chemistry, and relevant research findings.
Molecular Formula: CHNO
CAS Number: 180181-02-6
Molecular Weight: 217.262 g/mol
Boc-DMPA is synthesized by protecting the amino group with di-tert-butyl dicarbonate (Boc anhydride), typically in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is often conducted in solvents like tetrahydrofuran or acetonitrile . The protection allows for further functionalization without interference from the amino group.
Biological Activity and Applications
Boc-DMPA has shown potential in various biological contexts, particularly in the synthesis of bioactive peptides and pharmaceuticals. Its applications include:
- Peptide Synthesis: As a protecting group for amines, facilitating the assembly of complex peptides.
- Medicinal Chemistry: Serving as an intermediate in the synthesis of compounds with anticancer properties, such as cryptophycin derivatives .
- Research Applications: Utilized in studies investigating enzyme inhibition and drug design.
Table 1: Summary of Biological Applications
| Application | Description |
|---|---|
| Peptide Synthesis | Protects amino groups during peptide assembly |
| Anticancer Research | Intermediate for synthesizing cryptophycin agents |
| Enzyme Inhibition | Investigated in studies focusing on protease inhibitors |
| Drug Design | Used in developing novel pharmaceuticals |
Case Studies and Research Findings
-
Anticancer Activity:
Research indicates that Boc-DMPA derivatives can be utilized to synthesize cryptophycin analogs, which exhibit potent anticancer activity. Cryptophycin is known for its ability to inhibit cell proliferation by disrupting microtubule dynamics . -
Enzyme Inhibition Studies:
In a study focusing on enzyme inhibitors, Boc-DMPA was evaluated for its potential to inhibit various proteases. The compound’s derivatives were tested against SARS-CoV-2 proteases, demonstrating significant inhibitory effects, which could lead to therapeutic applications against viral infections . -
Synthesis of Bioactive Peptides:
A notable study highlighted the use of Boc-DMPA in synthesizing cyclic peptides that showed enhanced biological activity compared to linear counterparts. These cyclic peptides displayed improved stability and binding affinity to target proteins, indicating the importance of structural conformation in biological efficacy .
Q & A
Basic: What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid?
The compound is typically synthesized via carbodiimide-mediated coupling. A common method involves reacting 3-amino-2,2-dimethylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine. Alternatively, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate the carboxylic acid for Boc protection . The reaction is performed in anhydrous dichloromethane or DMF, followed by purification via column chromatography to isolate the product.
Basic: What coupling agents are effective for introducing the Boc-protected amino group in this compound?
DCC and DMAP are widely used for activating the carboxylic acid group during Boc protection. DCC facilitates the formation of an active ester intermediate, while DMAP acts as a nucleophilic catalyst to accelerate the reaction. This method minimizes racemization and ensures high coupling efficiency, as demonstrated in peptide synthesis protocols .
Advanced: How can researchers optimize the coupling efficiency of this compound in peptide synthesis?
Optimization strategies include:
- Stoichiometry: Using a 1.2–1.5 molar excess of DCC relative to the carboxylic acid to ensure complete activation.
- Anhydrous conditions: Rigorous drying of solvents (e.g., CH₂Cl₂ or DMF) to prevent hydrolysis of the active ester.
- Reaction time: Monitoring the reaction via TLC or LC-MS to terminate coupling once completion is achieved (typically 12–24 hours).
- Workup: Quenching excess DCC with acetic acid or filtration to remove dicyclohexylurea (DCU) byproducts .
Advanced: What analytical techniques are critical for confirming the structural integrity after synthesis?
- NMR spectroscopy: ¹H and ¹³C NMR verify the Boc group (e.g., tert-butyl signals at δ ~1.4 ppm) and the dimethylpropanoic acid backbone.
- LC-MS: Confirms molecular weight ([M+H]⁺ = 230.3 g/mol) and purity.
- IR spectroscopy: Identifies carbonyl stretches (Boc C=O at ~1690 cm⁻¹ and carboxylic acid C=O at ~1710 cm⁻¹) .
Advanced: How to address solubility issues during purification?
The compound’s hydrophobicity due to the Boc and dimethyl groups requires polar aprotic solvents (e.g., ethyl acetate or THF) for dissolution. Gradient elution in column chromatography (hexane:ethyl acetate, 3:1 to 1:1) improves separation. For recalcitrant cases, recrystallization from hot ethanol/water mixtures may be employed .
Advanced: What are common side reactions encountered during its synthesis and how to mitigate them?
- Racemization: Minimized by using DMAP as a catalyst and avoiding prolonged reaction times.
- DCU precipitation: Filtering the reaction mixture post-coupling removes insoluble dicyclohexylurea.
- Boc group cleavage: Avoid acidic conditions during workup (e.g., TFA) unless intentional deprotection is required .
Basic: What is the role of this compound in medicinal chemistry research?
It serves as a key intermediate for introducing sterically hindered, Boc-protected amino acids into drug candidates. For example, it is coupled with amines or alcohols to generate prodrugs or peptide mimetics with enhanced metabolic stability .
Advanced: How does the steric hindrance from the dimethyl groups influence reactivity in coupling reactions?
The geminal dimethyl groups adjacent to the carboxylic acid reduce nucleophilic attack, slowing reaction kinetics. To compensate, higher equivalents of coupling agents (e.g., DCC) or elevated temperatures (30–40°C) may be required. Computational modeling (DFT) can predict steric effects on transition states .
Advanced: What strategies are used to introduce this compound into solid-phase peptide synthesis (SPPS)?
The methyl ester derivative (e.g., methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate) is often employed. Activation with HATU/HOAt in DMF facilitates coupling to resin-bound peptides. Post-incorporation, saponification with LiOH regenerates the free carboxylic acid .
Basic: What are the recommended storage conditions to maintain stability?
Store at –20°C under inert gas (argon or nitrogen) in a desiccator. The Boc group is sensitive to moisture and acidic vapors; prolonged exposure to ambient conditions may lead to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
